molecular formula C16H14O4 B12764989 Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- CAS No. 123769-56-2

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-

Cat. No.: B12764989
CAS No.: 123769-56-2
M. Wt: 270.28 g/mol
InChI Key: XPMNVUCLVOVIQR-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxepin and hydroxyphenyl groups allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

123769-56-2

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C16H14O4/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10,17H,1,8-9H2

InChI Key

XPMNVUCLVOVIQR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)O)OC1

Origin of Product

United States

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